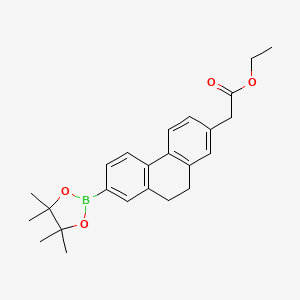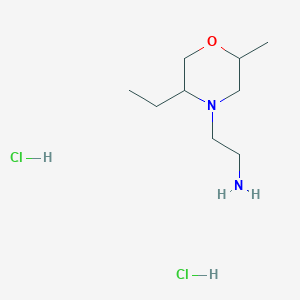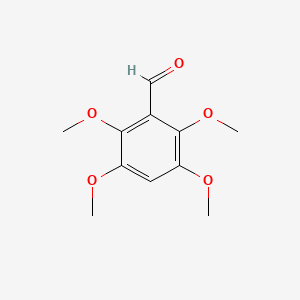
Diphenylsilanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylsilanol, also known as diphenylsilanediol, is an organosilicon compound with the chemical formula (C₆H₅)₂Si(OH)₂. It is a silanol, characterized by the presence of two phenyl groups attached to a silicon atom, which is also bonded to two hydroxyl groups. This compound is known for its unique properties and applications in various fields, including organic synthesis, materials science, and medicinal chemistry .
Preparation Methods
Diphenylsilanol can be synthesized through the hydrolysis of diphenyldichlorosilane (Ph₂SiCl₂). The reaction involves replacing the chlorine atoms on the silicon with hydroxyl groups (OH). There are several methods for this conversion:
Hydrolysis with Water: This direct method involves reacting diphenyldichlorosilane with water.
Mild Base Hydrolysis: Using mild bases like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) along with water can help neutralize the HCl produced during the reaction and improve the yield of this compound.
Chemical Reactions Analysis
Diphenylsilanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form diphenylsilanone.
Reduction: It can be reduced to form diphenylsilane.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diphenylsilanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenylsilanol involves its interaction with molecular targets and pathways. In biological systems, it can act as an anticonvulsant by modulating ion channels and neurotransmitter receptors, similar to the mechanism of action of phenytoin . In materials science, its bifunctional nature allows it to form hydrogen-bonded columns in the solid state, contributing to its unique properties and applications .
Comparison with Similar Compounds
Diphenylsilanol can be compared with other similar compounds, such as:
Diphenyldichlorosilane (Ph₂SiCl₂): The precursor for this compound synthesis.
Diphenylsilane (Ph₂SiH₂): A reduced form of this compound.
Diphenylsilanone (Ph₂SiO): An oxidized form of this compound.
This compound is unique due to its bifunctional nature, allowing it to participate in various chemical reactions and form hydrogen-bonded structures. Its versatility and stability make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
32129-24-1 |
|---|---|
Molecular Formula |
C12H11OSi |
Molecular Weight |
199.30 g/mol |
InChI |
InChI=1S/C12H11OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
NYMPGSQKHIOWIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(methylthio)-](/img/structure/B12336373.png)



![2-(4-Bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12336395.png)
![2-amino-4aH-pyrido[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B12336404.png)

